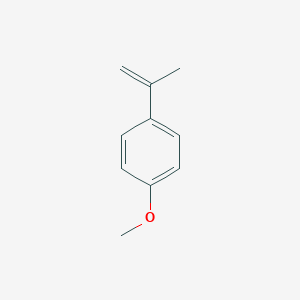

1-Isopropenyl-4-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTSGGVBLWBSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293411 | |

| Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1712-69-2 | |

| Record name | 1-Methoxy-4-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 89344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoestragole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropenyl-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-Isopropenyl-4-methoxybenzene, a valuable intermediate in organic synthesis. The document details the core synthesis mechanisms, provides in-depth experimental protocols, and presents quantitative data for comparison.

Introduction

This compound, also known as p-isopropenylanisole, is an aromatic compound with applications in the synthesis of polymers, fragrances, and pharmaceutical intermediates. Its structure, featuring a reactive isopropenyl group and a methoxy-activated benzene ring, makes it a versatile building block. This guide explores three principal synthesis methodologies: the Wittig reaction, a Grignard reaction followed by dehydration, and the direct dehydration of 1-(4-methoxyphenyl)ethanol.

Synthesis Mechanisms and Pathways

The synthesis of this compound can be achieved through several distinct chemical transformations. The following sections detail the mechanisms of the most common and effective routes.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds. In this case, 4-methoxyacetophenone is reacted with a phosphorus ylide, typically generated from a methyltriphenylphosphonium halide.

The reaction proceeds through a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide byproduct.[1][2]

Grignard Reaction Followed by Dehydration

This two-step approach involves the initial formation of a tertiary alcohol, 1-(4-methoxyphenyl)ethanol, through the reaction of 4-methoxyacetophenone with a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide). The subsequent acid-catalyzed dehydration of the alcohol yields the target alkene.

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting magnesium alkoxide is then protonated during an acidic workup to give the tertiary alcohol. Subsequent heating in the presence of an acid catalyst promotes an E1 elimination reaction, proceeding through a stable tertiary benzylic carbocation to form the alkene.[3][4][5][6]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Wittig Reaction from 4-Methoxyacetophenone

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

4-Methoxyacetophenone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel. The formation of the orange-red ylide should be observed.

-

Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve 4-methoxyacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Grignard Reaction and Subsequent Dehydration

Step 1: Synthesis of 1-(4-methoxyphenyl)ethanol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

Methyl iodide or methyl bromide

-

4-Methoxyacetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether.

-

Add a few drops of methyl iodide (1.2 eq) to initiate the reaction. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining methyl iodide dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Addition: Cool the Grignard reagent to 0 °C.

-

Dissolve 4-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate under reduced pressure to obtain crude 1-(4-methoxyphenyl)ethanol, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Dehydration of 1-(4-methoxyphenyl)ethanol

Materials:

-

1-(4-methoxyphenyl)ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dehydration: Place the crude 1-(4-methoxyphenyl)ethanol in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

-

Heat the mixture with stirring. The product, this compound, will distill as it is formed.

-

Work-up: Collect the distillate and wash it with saturated NaHCO₃ solution to neutralize any acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter and purify by fractional distillation under reduced pressure.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthesis steps. Note that yields and optimal conditions can vary depending on the specific reagents and laboratory setup.

Table 1: Wittig Reaction Parameters

| Parameter | Value | Reference |

| Stoichiometry | ||

| 4-Methoxyacetophenone | 1.0 eq | [1] |

| Methyltriphenylphosphonium Halide | 1.1 - 1.5 eq | [1] |

| Base (e.g., n-BuLi) | 1.0 - 1.2 eq | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous THF or Ether | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12 - 24 hours | [1] |

| Yield | ||

| Typical Yield | 60 - 85% | Estimated |

Table 2: Grignard Reaction and Dehydration Parameters

| Parameter | Value | Reference |

| Grignard Reaction | ||

| 4-Methoxyacetophenone | 1.0 eq | [7] |

| Methylmagnesium Halide | 1.1 - 1.5 eq | [7] |

| Solvent | Anhydrous Ether or THF | [7] |

| Temperature | 0 °C to Room Temperature | [7] |

| Reaction Time | 1 - 3 hours | [7] |

| Yield of Alcohol | 85 - 95% | Estimated |

| Dehydration | ||

| Catalyst | H₂SO₄ or p-TsOH (cat.) | [5][8] |

| Temperature | 100 - 170 °C | [9] |

| Yield of Alkene | 70 - 90% | Estimated |

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, providing detailed mechanisms, experimental protocols, and comparative quantitative data. Both the Wittig reaction and the Grignard reaction followed by dehydration offer effective means of synthesizing this valuable compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided protocols and data serve as a robust foundation for researchers and professionals in the field to successfully synthesize and utilize this compound in their applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. app.studyraid.com [app.studyraid.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Analysis of 1-Isopropenyl-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Isopropenyl-4-methoxybenzene (CAS No. 1712-69-2). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its structure, alongside detailed, generalized experimental protocols for acquiring such data.

Compound Identification

| Parameter | Value |

| IUPAC Name | 1-methoxy-4-(prop-1-en-2-yl)benzene[1] |

| Synonyms | p-Isopropenylanisole, 2-(p-Methoxyphenyl)propene, Pseudoestragole[1] |

| CAS Number | 1712-69-2[1][2][3] |

| Molecular Formula | C₁₀H₁₂O[1][2] |

| Molecular Weight | 148.20 g/mol [1][2] |

| Structure |

|

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | Doublet | 2H | Ar-H (ortho to isopropenyl) |

| ~6.8 - 7.0 | Doublet | 2H | Ar-H (ortho to methoxy) |

| ~5.3 | Singlet | 1H | =CH₂ (vinylic proton) |

| ~5.0 | Singlet | 1H | =CH₂ (vinylic proton) |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.1 | Singlet | 3H | -CH₃ (isopropenyl) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~159 | Quaternary | Ar-C (para to isopropenyl, attached to -OCH₃) |

| ~143 | Quaternary | =C< (vinylic carbon) |

| ~133 | Quaternary | Ar-C (ipso to isopropenyl) |

| ~127 | Tertiary | Ar-CH (ortho to isopropenyl) |

| ~114 | Tertiary | Ar-CH (ortho to methoxy) |

| ~111 | Secondary | =CH₂ (vinylic carbon) |

| ~55 | Primary | -OCH₃ |

| ~22 | Primary | -CH₃ (isopropenyl) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3080 | Medium | C-H Stretch | =C-H (vinylic) |

| ~3000 | Medium | C-H Stretch | Ar-H |

| ~2960, ~2850 | Medium | C-H Stretch | -CH₃ |

| ~1630 | Medium-Strong | C=C Stretch | Alkene |

| ~1610, ~1510 | Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl Ether |

| ~890 | Strong | C-H Bend | =CH₂ (out-of-plane) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity | Possible Fragment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 133 | High | [M - CH₃]⁺ |

| 118 | Medium | [M - CH₂O]⁺ |

| 105 | Medium | [M - C₃H₇]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the solid or liquid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) is added.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

-

Tune and match the probe to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the solvent or internal standard signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Solids/Liquids) :

-

Place 1-2 drops of the liquid sample or a solution of a solid sample (dissolved in a volatile solvent like dichloromethane or acetone) onto a clean, dry salt plate (e.g., NaCl or KBr).

-

If a solvent was used, allow it to fully evaporate, leaving a thin film of the sample on the plate.

-

Place the salt plate in the sample holder of the IR spectrometer.

-

-

Data Acquisition :

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing :

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile compound, it can be introduced via a gas chromatography (GC-MS) system, which separates the components of a mixture before they enter the mass spectrometer.

-

Alternatively, a direct insertion probe can be used for solid or liquid samples. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

-

Ionization :

-

In the ion source, the gaseous sample molecules are ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing an electron to be ejected and forming a radical cation (molecular ion).

-

-

Mass Analysis :

-

The newly formed ions are accelerated into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or a time-of-flight tube) separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

The separated ions are detected by an electron multiplier or a similar detector.

-

The signal is amplified and sent to a data system.

-

-

Data Processing :

-

The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chemical Properties of p-methoxy-α-methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-methoxy-α-methylstyrene, also known as 4-methoxy-α-methylstyrene, is an organic compound of significant interest in polymer chemistry and as a building block in organic synthesis. Its chemical structure, featuring a methoxy-substituted phenyl ring and a propenyl group, imparts a unique combination of reactivity and electronic properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, and key reaction pathways.

Chemical and Physical Properties

The fundamental properties of p-methoxy-α-methylstyrene are summarized in the tables below, providing a ready reference for experimental design and theoretical calculations.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1712-69-2 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Odor | Mild aromatic | [2] |

| Density | 1.009 g/mL at 25 °C | [2] |

| Boiling Point | 41-42 °C at 0.5 mmHg | [2] |

| Melting Point | 2 °C | [2] |

| Flash Point | 170 °F (76.7 °C) | [2] |

| Refractive Index | 1.560 - 1.562 | [2] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25 °C (Predicted) | [2] |

| Water Solubility | Insoluble | |

| LogP (Octanol/Water Partition Coefficient) | 2.33820 | [2] |

Thermochemical Data

| Property | Value | Unit | Reference |

| Enthalpy of Vaporization (ΔvapH°) | 62.1 ± 0.3 | kJ/mol | [3] |

| Enthalpy of Sublimation (ΔsubH°) | 81.2 ± 0.4 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH) | 19.07 | kJ/mol | [3] |

| Proton Affinity | 911.1 | kJ/mol | [4] |

| Gas Basicity | 882.2 | kJ/mol | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of p-methoxy-α-methylstyrene.

Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for p-methoxy-α-methylstyrene. Key absorption bands are expected for the aromatic C-H stretching, C=C stretching of the vinyl group and the aromatic ring, and the C-O stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactivity and Synthesis

The primary reactivity of p-methoxy-α-methylstyrene is centered around its electron-rich double bond, making it highly susceptible to electrophilic attack and a prime candidate for cationic polymerization.

Cationic Polymerization

The presence of the electron-donating methoxy group at the para position stabilizes the carbocation intermediate formed during polymerization, facilitating the reaction. The general mechanism for the cationic polymerization of p-methoxy-α-methylstyrene initiated by a Lewis acid (e.g., SnCl₄) and a proton source (e.g., H₂O) is depicted below.

References

The Isopropenyl Moiety of 1-Isopropenyl-4-methoxybenzene: A Technical Guide to its Reactivity

An in-depth guide for researchers, scientists, and drug development professionals on the chemical reactivity of the isopropenyl group in 1-Isopropenyl-4-methoxybenzene (anethole), a versatile aromatic compound.

Introduction

This compound, commonly known as anethole, is a naturally occurring phenylpropene that is the principal component of the essential oils of anise, fennel, and star anise. Its characteristic sweet, licorice-like flavor has led to its widespread use in the food, beverage, and fragrance industries. Beyond its organoleptic properties, the isopropenyl group attached to the electron-rich 4-methoxyphenyl ring imparts a versatile reactivity, making anethole a valuable precursor for the synthesis of a wide range of chemical entities. This technical guide provides a comprehensive overview of the reactivity of the isopropenyl group in anethole, focusing on key reaction classes including electrophilic addition, oxidation, polymerization, and cycloaddition. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for professionals in research and development.

Core Reactivity of the Isopropenyl Group

The reactivity of the isopropenyl group in anethole is fundamentally governed by the electron-donating nature of the para-methoxy group. This substituent increases the electron density of the aromatic ring and, through resonance, enhances the nucleophilicity of the double bond in the isopropenyl side chain. This electronic effect makes the double bond susceptible to attack by electrophiles and facilitates a variety of addition and oxidative cleavage reactions.

Electrophilic Addition Reactions

The electron-rich double bond of the isopropenyl group readily undergoes electrophilic addition reactions. The regioselectivity of these reactions is dictated by the formation of the more stable benzylic carbocation intermediate.

Bromination

The addition of bromine across the double bond of anethole proceeds via an electrophilic addition mechanism. The reaction can be carried out using various brominating agents, such as bromine in a non-polar solvent or N-bromosuccinimide (NBS) in an aqueous medium. The addition of "HOBr" using NBS in aqueous acetone has been shown to produce a racemic mixture of (1S,2R)- and (1R,2S)-2-bromo-1-(4-methoxyphenyl)propan-1-ol in good yield.[1]

| Reactant | Reagent | Solvent | Product | Yield (%) | Reference |

| trans-Anethole | N-Bromosuccinimide (NBS) | 95% Acetone(aq) | (1S,2R)- and (1R,2S)-2-bromo-1-(4-methoxyphenyl)propan-1-ol | 70 | [1] |

-

Dissolution: Dissolve trans-anethole in 95% aqueous acetone.

-

Addition of NBS: Add N-bromosuccinimide (NBS) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Electrophilic addition of "HOBr" to anethole.

Oxidation Reactions

The isopropenyl group of anethole is susceptible to oxidative cleavage, providing a synthetic route to valuable aromatic aldehydes and carboxylic acids.

Ozonolysis

Ozonolysis is a powerful method for cleaving the double bond of the isopropenyl group to yield anisaldehyde (4-methoxybenzaldehyde). The reaction is typically carried out by bubbling ozone through a solution of anethole at low temperatures, followed by a reductive work-up. A one-pot synthesis method using a water-ethyl acetate solvent system has been reported to give a high yield of anisaldehyde, avoiding the need to isolate the potentially explosive ozonide intermediate.[2][3]

Permanganate Oxidation

Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the isopropenyl group to a carboxylic acid, yielding anisic acid (4-methoxybenzoic acid). The reaction is typically performed in an aqueous solution, and the product can be isolated by acidification.[4][5]

| Reactant | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| trans-Anethole | Ozone (O₃) | Water/Acetone | Anisaldehyde | 82.7 | [2] |

| Anethole | Potassium Permanganate (KMnO₄) | p-Dioxane/Water | Anisic Acid | Good | [4][5] |

-

Preparation: In a round-bottomed flask, place potassium permanganate (KMnO₄), water, and a boiling chip.

-

Dissolution: Dissolve anethole in p-dioxane.

-

Reaction: Add the anethole solution to the permanganate mixture and heat at reflux.

-

Work-up: After cooling to room temperature, acidify the mixture with sulfuric acid (H₂SO₄). If a brown precipitate of manganese dioxide (MnO₂) is present, add sodium bisulfite (NaHSO₃) to reduce it.

-

Isolation: The precipitated anisic acid can be collected by suction filtration.

-

Purification: The crude product can be recrystallized from water.

References

A Technical Guide to the Synthesis of 1-Isopropenyl-4-methoxybenzene from 4-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for converting 4-methoxyacetophenone into 1-isopropenyl-4-methoxybenzene, a valuable chemical intermediate. The guide details two principal and effective methodologies: the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration. Each section includes a theoretical background, detailed experimental protocols, and comparative data to assist researchers in selecting the optimal synthetic pathway for their specific needs.

Introduction

This compound, also known as 4-methoxyanethole or p-methoxy-α-methylstyrene, is a significant organic compound used as a monomer in polymer synthesis and as an intermediate in the production of pharmaceuticals and fine chemicals. Its synthesis from the readily available starting material, 4-methoxyacetophenone, is a common transformation in organic chemistry. This guide focuses on the practical execution of this synthesis, providing detailed protocols and process visualizations.

Synthetic Strategies

Two primary, high-yielding strategies for this conversion are the Wittig reaction and the Grignard reaction followed by dehydration.

Strategy 1: The Wittig Reaction

The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones.[1][2] It utilizes a phosphorus ylide (the Wittig reagent) to replace the carbonyl oxygen with a carbon group, forming a new carbon-carbon double bond with high regioselectivity.[3] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[2]

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of 4-methoxyacetophenone. This is followed by the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[4]

References

An In-Depth Technical Guide to the Grignard Reaction for the Synthesis of 1-Isopropenyl-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isopropenyl-4-methoxybenzene, a valuable organic intermediate, utilizing the Grignard reaction. The synthesis is a two-step process involving the initial formation of a tertiary alcohol, 2-(4-methoxyphenyl)propan-2-ol, through the reaction of 4-methoxyacetophenone with a methyl Grignard reagent, followed by the acid-catalyzed dehydration of the alcohol intermediate. This guide details the reaction mechanisms, experimental protocols, and relevant quantitative data to facilitate the successful synthesis and characterization of the target compound.

Reaction Overview

The synthesis of this compound proceeds via the following two key steps:

-

Grignard Reaction: 4-methoxyacetophenone is reacted with a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), in an anhydrous ether solvent. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 2-(4-methoxyphenyl)propan-2-ol.

-

Dehydration: The synthesized 2-(4-methoxyphenyl)propan-2-ol is then subjected to acid-catalyzed dehydration. This elimination reaction involves the removal of a water molecule to form a carbon-carbon double bond, resulting in the desired product, this compound.

Reaction Mechanisms and Experimental Workflows

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following diagrams.

Caption: Mechanism of the Grignard reaction for the synthesis of 2-(4-methoxyphenyl)propan-2-ol.

Caption: Mechanism of the acid-catalyzed dehydration to form this compound.

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-(4-methoxyphenyl)propan-2-ol (Grignard Reaction)

Materials:

-

4-Methoxyacetophenone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-methoxyacetophenone (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution (1.1 to 1.5 equivalents) is added dropwise from the dropping funnel to the stirred solution of 4-methoxyacetophenone at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(4-methoxyphenyl)propan-2-ol.

Synthesis of this compound (Dehydration)

Materials:

-

2-(4-methoxyphenyl)propan-2-ol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The crude 2-(4-methoxyphenyl)propan-2-ol from the previous step is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 4-Methoxyacetophenone | 150.17 | 1.084 | 258 |

| Methylmagnesium bromide (in Et₂O) | 119.28 | ~0.8 | ~35 (solvent) |

| 2-(4-Methoxyphenyl)propan-2-ol | 166.22 | - | - |

| This compound | 148.20 | 0.994 | 214-216 |

Table 2: Typical Reaction Parameters and Yields

| Step | Reactant Stoichiometry (Ketone:Grignard) | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Grignard Reaction | 1 : 1.1 - 1.5 | - | 0 to rt | 2 - 4 | 85 - 95 |

| Dehydration | - | p-Toluenesulfonic acid | Reflux (Toluene) | 1 - 3 | 80 - 90 |

Spectroscopic Data for this compound

The identity and purity of the final product can be confirmed by spectroscopic analysis.

Table 3: 1H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 | d, J=8.8 Hz | 2H | Ar-H (ortho to OMe) |

| 6.88 | d, J=8.8 Hz | 2H | Ar-H (meta to OMe) |

| 5.35 | s | 1H | =CH₂ (vinylic) |

| 5.08 | s | 1H | =CH₂ (vinylic) |

| 3.82 | s | 3H | -OCH₃ |

| 2.15 | s | 3H | -CH₃ |

Table 4: 13C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 159.2 | Ar-C (para to C=C) |

| 142.8 | C=C (quaternary) |

| 134.5 | Ar-C (ipso to C=C) |

| 127.0 | Ar-CH (ortho to OMe) |

| 113.8 | Ar-CH (meta to OMe) |

| 112.5 | =CH₂ (vinylic) |

| 55.3 | -OCH₃ |

| 21.9 | -CH₃ |

Table 5: FT-IR Spectral Data (neat)

| Wavenumber (cm⁻¹) | Assignment |

| 3080-3000 | C-H stretch (aromatic, vinylic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1625 | C=C stretch (vinylic) |

| 1608, 1510 | C=C stretch (aromatic) |

| 1245 | C-O stretch (asymmetric) |

| 1035 | C-O stretch (symmetric) |

| 890 | =CH₂ out-of-plane bend |

Conclusion

The Grignard reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers can successfully synthesize this important intermediate for various applications in drug development and organic synthesis. Careful control of reaction conditions, particularly the anhydrous nature of the Grignard reaction, is crucial for achieving high yields. The provided spectroscopic data serves as a valuable reference for product characterization and purity assessment.

An In-depth Technical Guide to the Wittig Reaction for the Synthesis of 1-Isopropenyl-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction for the synthesis of 1-Isopropenyl-4-methoxybenzene, a valuable organic compound used in various research and development applications. This document details the underlying chemical principles, experimental protocols, and data analysis, offering a complete resource for professionals in the field.

Introduction

The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes from aldehydes or ketones. Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis due to its reliability and broad substrate scope. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to generate an alkene and triphenylphosphine oxide as a byproduct. The exceptional stability of the triphenylphosphine oxide byproduct serves as the thermodynamic driving force for the reaction.

This guide focuses on the application of the Wittig reaction for the specific synthesis of this compound from 4-methoxyacetophenone. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through a well-established mechanism involving the initial formation of a phosphorus ylide. This is typically achieved by deprotonating a phosphonium salt with a strong base. The resulting ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the one used in this synthesis, generally lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound via the Wittig reaction.

Preparation of Methyltriphenylphosphonium Bromide

The synthesis of the required phosphonium salt, methyltriphenylphosphonium bromide, is the initial step.

Procedure:

In a pressure bottle, 55 g (0.21 mole) of triphenylphosphine is dissolved in 45 ml of dry benzene. The solution is cooled in an ice-salt mixture, and 28 g (0.29 mole) of condensed methyl bromide is added. The bottle is sealed and allowed to stand at room temperature for 2 days. The resulting white solid is collected by suction filtration, washed with hot benzene, and dried in a vacuum oven at 100°C over phosphorus pentoxide to yield methyltriphenylphosphonium bromide.

Synthesis of this compound

This protocol details the Wittig reaction between 4-methoxyacetophenone and the in-situ generated methylenetriphenylphosphorane.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyltriphenylphosphonium bromide | 357.23 | 6.52 g | 18.24 mmol |

| Potassium tert-butoxide | 112.21 | 2.04 g | 18.24 mmol |

| 4-Methoxyacetophenone | 150.17 | 2.28 g | 15.20 mmol |

| Diethyl ether (anhydrous) | 74.12 | 30 ml | - |

| Pentane | 72.15 | 60 ml | - |

| Basic Alumina | - | As needed | - |

Procedure:

-

A suspension of methyltriphenylphosphonium bromide (6.52 g, 18.24 mmol) in 20 ml of anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

-

To this suspension, potassium tert-butoxide (2.04 g, 18.24 mmol) is added, and the resulting yellow slurry is stirred at room temperature for 30 minutes to generate the methylenetriphenylphosphorane ylide.

-

The reaction mixture is then cooled to 0°C in an ice bath.

-

A solution of 4-methoxyacetophenone (2.28 g, 15.20 mmol) in 10 ml of anhydrous diethyl ether is added dropwise to the ylide suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Upon completion, the reaction is diluted with 60 ml of pentane and filtered through a pad of basic alumina to remove the triphenylphosphine oxide byproduct and any remaining salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data Summary:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 4-Methoxyacetophenone | 150.17 | 2.28 | 15.20 | 1.0 |

| Methyltriphenylphosphonium bromide | 357.23 | 6.52 | 18.24 | 1.2 |

| Potassium tert-butoxide | 112.21 | 2.04 | 18.24 | 1.2 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |

| This compound | 148.20 | 1.79 | 80% |

Note: The yield is based on a literature precedent for a similar Wittig reaction and may vary based on experimental conditions.

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 6.88 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 5.35 (s, 1H, =CH₂)

-

δ 5.01 (s, 1H, =CH₂)

-

δ 3.82 (s, 3H, OCH₃)

-

δ 2.15 (s, 3H, CH₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 159.0, 142.9, 134.3, 127.0, 113.7, 112.4, 55.3, 21.9

Visualizations

Wittig Reaction Mechanism

Polymerization potential of "1-Isopropenyl-4-methoxybenzene"

An in-depth technical guide on the polymerization potential of 1-Isopropenyl-4-methoxybenzene for researchers, scientists, and drug development professionals.

Abstract

This compound, also known as 4-methoxy-α-methylstyrene or p-isopropenylanisole, is a substituted aromatic monomer with significant potential for creating polymers with distinct thermal and chemical properties. Its structure, featuring both an electron-donating methoxy group and a sterically hindering α-methyl group, dictates a unique polymerization behavior that distinguishes it from simpler vinyl monomers like styrene or 4-methoxystyrene. This technical guide provides a comprehensive analysis of its polymerization potential through cationic, anionic, and radical mechanisms. Due to the limited direct experimental literature on the homopolymerization of this specific monomer, this guide draws upon established principles and data from its close structural analog, α-methylstyrene, to provide a predictive framework for its reactivity. The analysis indicates that cationic polymerization is the most viable pathway for homopolymerization, while anionic methods are feasible under stringent, low-temperature conditions. Radical homopolymerization is considered unlikely.

Introduction: Understanding the Monomer

This compound is an α-substituted styrene derivative. Its polymerization behavior is governed by two primary structural features:

-

The p-Methoxy Group : This strong electron-donating group enriches the vinyl double bond with electron density. This has a profound effect on its reactivity, making it highly susceptible to electrophilic attack and thus favoring cationic polymerization by stabilizing the resulting carbocation intermediate.

-

The α-Methyl Group : This group introduces significant steric hindrance around the double bond. More importantly, it is responsible for a low ceiling temperature (Tc), a critical characteristic shared with α-methylstyrene. The ceiling temperature is the thermodynamic threshold above which the rate of depolymerization exceeds the rate of polymerization, preventing the formation of high molecular weight polymers. For poly(α-methylstyrene), the Tc is approximately 61°C (for a 1M solution), and a similar low value is anticipated for poly(this compound).

It is critical to distinguish this compound from its vinyl analog, 4-methoxystyrene (pMOS). The absence of the α-methyl group in pMOS allows it to polymerize readily via multiple mechanisms under less restrictive conditions. The findings related to pMOS, while abundant, are not directly applicable to the title monomer.

Cationic Polymerization: The Most Promising Route

Cationic polymerization represents the most feasible pathway for the homopolymerization of this compound. The methoxy group strongly stabilizes the propagating carbocationic chain end, promoting the reaction. Various Lewis acids or protic acids can serve as initiators.

Predicted Behavior and Conditions

Drawing parallels with α-methylstyrene, polymerization can be initiated with Lewis acids like tin(IV) chloride (SnCl₄) or solid acid catalysts.[1][2] The reaction is expected to proceed at moderate temperatures (e.g., 0°C to ambient) without the need for the cryogenic conditions required for anionic polymerization. The use of SnCl₄ is particularly noteworthy as it has been shown to initiate α-methylstyrene polymerization without extensive monomer purification.[2]

Quantitative Data (Predicted, based on α-Methylstyrene Polymerization)

Table 1: Predicted Cationic Polymerization Parameters for this compound

| Initiator System | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Predicted Outcome | Reference (Analog) |

|---|---|---|---|---|---|

| Maghnite-Na (Solid Acid) | Bulk | 0 | 100:10 (w/w) | Moderate to high yield | [1] |

| SnCl₄ | Toluene | >20 | 100:0.25 (w/w) | Good polymer yield |[2] |

Note: Data is extrapolated from studies on α-methylstyrene and serves as a predictive guide.

Reaction Mechanism: Cationic Polymerization

The mechanism involves initiation by an electrophile to form a carbocation, which then propagates by adding to subsequent monomer units.

Caption: Generalized mechanism for cationic polymerization.

Anionic Polymerization: A Controlled but Challenging Method

Living anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and narrow polydispersity. For α-methylstyrene, this method is effective but requires cryogenic temperatures (-78°C) to operate below its low ceiling temperature.[3] A similar requirement is expected for this compound.

Predicted Behavior and Conditions

The polymerization would likely be initiated by organolithium compounds, such as sec-butyllithium, in a polar aprotic solvent like tetrahydrofuran (THF). The reaction must be conducted under high vacuum or in a rigorously inert atmosphere to prevent termination by atmospheric moisture or oxygen.

Quantitative Data (Predicted, based on α-Methylstyrene Polymerization)

Table 2: Predicted Anionic Polymerization Parameters for this compound

| Initiator | Solvent | Temperature (°C) | Predicted Mn | Predicted PDI (Mw/Mn) | Reference (Analog) |

|---|---|---|---|---|---|

| sec-Butyllithium | THF | -78 | Controllable by M/I ratio | < 1.10 | [3] |

| n-Butyllithium | Benzene | -78 | Controllable by M/I ratio | < 1.10 |[4] |

Note: Data is extrapolated from studies on α-methylstyrene and serves as a predictive guide.

Reaction Mechanism: Anionic Polymerization

This mechanism involves a propagating carbanion, which remains "living" in the absence of terminating agents.

Caption: Generalized mechanism for living anionic polymerization.

Radical Polymerization: Unlikely for Homopolymerization

Due to the steric hindrance imposed by the 1,1-disubstituted (specifically, trisubstituted) nature of the double bond and the low ceiling temperature, this compound is not expected to undergo free-radical homopolymerization to any significant degree. Studies on α-methylstyrene show that it acts as an inhibitor in radical systems, slowing the rate of polymerization when included as a comonomer with monomers like styrene.[5] This behavior is attributed to the difficulty of adding to the sterically crowded double bond and the stability of the resulting radical, which may be slow to propagate further.

Its potential in radical polymerization is therefore limited to its use as a comonomer to introduce specific functionalities or to control (i.e., lower) the overall reaction rate.

Experimental Protocols

The following protocols are adapted from established procedures for α-methylstyrene and are provided as a starting point for the investigation of this compound. All procedures involving air- or moisture-sensitive reagents must be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., Argon).

Protocol 1: Cationic Polymerization (Adapted from[2])

-

Materials : this compound (monomer), toluene (solvent), tin(IV) chloride (SnCl₄, initiator).

-

Monomer Preparation : While extensive purification may not be necessary with SnCl₄, passing the monomer through a short column of basic alumina to remove inhibitors is recommended.

-

Reaction Setup : To a dry, Argon-purged round-bottom flask equipped with a magnetic stirrer, add the monomer (e.g., 10 g). Dissolve it in an appropriate volume of dry toluene (e.g., 50 mL).

-

Initiation : Prepare a dilute solution of SnCl₄ in dry toluene. Add the required amount of initiator solution (e.g., 0.10 to 0.40% by weight relative to the monomer) to the stirring monomer solution at the desired temperature (e.g., 25°C).

-

Polymerization : Allow the reaction to proceed for a set time (e.g., 1-4 hours). The viscosity of the solution should increase.

-

Termination and Isolation : Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Purification : Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

-

Characterization : Analyze the polymer's molecular weight (Mn, Mw) and polydispersity (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR spectroscopy.

Protocol 2: Living Anionic Polymerization (Adapted from[3])

-

Materials : this compound (monomer), tetrahydrofuran (THF, solvent), sec-butyllithium (initiator), methanol (quenching agent).

-

Reagent Purification : THF must be rigorously dried, typically by distillation from sodium/benzophenone ketyl under Argon. The monomer must be purified by distillation from a suitable drying agent (e.g., CaH₂) under reduced pressure.

-

Reaction Setup : Assemble a glass reactor for high-vacuum operation. Flame-dry the reactor under vacuum and backfill with high-purity Argon.

-

Solvent and Monomer Addition : Distill the purified THF and monomer directly into the reactor under vacuum. Cool the reactor to -78°C using a dry ice/acetone bath.

-

Initiation : Add the calculated amount of sec-butyllithium initiator via a gas-tight syringe. The appearance of a characteristic color (often reddish for styryl anions) indicates successful initiation.

-

Polymerization : Allow the reaction to stir at -78°C. The reaction is typically rapid.

-

Termination : After the desired time (or after monomer consumption), add a small amount of degassed methanol to quench the living carbanionic chain ends. The color should disappear.

-

Isolation and Purification : Warm the solution to room temperature and precipitate the polymer into a large excess of methanol. Filter, wash, and dry the polymer under vacuum.

-

Characterization : Analyze the polymer by GPC and NMR as described in the cationic protocol.

Visualization of Experimental Workflow

Caption: Standard experimental workflow for controlled polymerization.

Conclusion and Outlook

The polymerization potential of this compound is dictated by a delicate interplay between electronic and steric effects. This analysis strongly suggests that:

-

Cationic polymerization is the most effective and practical method for synthesizing homopolymers, benefiting from the stabilizing methoxy group.

-

Anionic polymerization can likely produce well-defined, living polymers, but its practical application is hampered by the requirement for cryogenic temperatures to overcome the monomer's low ceiling temperature.

-

Radical homopolymerization is not a viable pathway due to steric hindrance and thermodynamic limitations.

The primary potential of this monomer may lie in copolymerization , where its inclusion could be used to precisely tailor the glass transition temperature, thermal stability, and hydrophobicity of copolymers. Future research should focus on the direct experimental validation of these predicted behaviors, including the determination of its ceiling temperature and its reactivity ratios in various copolymerization systems. Such studies will unlock the full potential of this compound for applications in advanced materials and specialty polymers.

References

- 1. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]

- 3. polymersource.ca [polymersource.ca]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. US3036053A - Copolymerization of styrene and alpha-methylstyrene - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 1-Isopropenyl-4-methoxybenzene and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropenyl-4-methoxybenzene, commonly known as anethole, is a major bioactive constituent of several aromatic plants, including anise, fennel, and star anise. This document provides an in-depth technical overview of the diverse pharmacological activities of anethole and its derivatives. It summarizes key quantitative data, details experimental protocols for assessing its biological effects, and visualizes the underlying molecular mechanisms through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of anethole-based therapeutics.

Introduction

This compound (anethole) is a phenylpropanoid with a long history of use in traditional medicine, as well as in the food and fragrance industries. Its chemical structure, characterized by a methoxy group and a propenyl chain attached to a benzene ring, is the basis for its wide range of biological activities. Modern scientific investigation has substantiated many of its traditional uses, revealing its potential as an anti-inflammatory, antioxidant, antimicrobial, gastroprotective, and anticancer agent. This guide delves into the core biological activities of anethole and its derivatives, presenting quantitative data and detailed methodologies to facilitate further research and drug development.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of anethole and its derivatives from various studies.

Table 1: Antimicrobial Activity of Anethole

| Microorganism | Assay Type | Concentration/MIC | Reference |

| Escherichia coli | Agar dilution | MIC: 0.5% | |

| Staphylococcus aureus | Agar dilution | MIC: 0.25% | |

| Salmonella typhimurium | Agar dilution | MIC: 2.0% | |

| Candida albicans | Agar dilution | MIC: 0.5% | |

| Pseudomonas aeruginosa | Micro-dilution | MIC < 62.50 μg/mL | |

| Salmonella paratyphi-A | Micro-dilution | MIC < 62.50 μg/mL |

Table 2: Antioxidant Activity of Anethole and its Derivatives

| Compound/Extract | Assay | IC50 Value | Reference |

| Star Anise Oil (high anethole) | DPPH | 34.29 ± 0.77 mg/mL | |

| Star Anise Oil (high anethole) | ABTS | 31.71 ± 0.19 mg/mL | |

| Illicium verum Essential Oil | DPPH | 50.89 ± 0.55 µg/mL | |

| Illicium verum Nanoemulgel | DPPH | 85.03 ± 0.75 µg/mL | |

| Fennel (azoricum) Essential Oil | DPPH | 0.35 mg/mL | |

| Fennel (dulce) Essential Oil | DPPH | 0.41 mg/mL |

Table 3: Anti-inflammatory and Cytotoxic Activities of Anethole

| Activity | Model/Cell Line | Parameter | Concentration/Dose | Effect | Reference |

| Anti-inflammatory | LPS-induced periodontitis in rats | TNF-α reduction | 50 mg/Kg | Significant decrease | |

| Anti-inflammatory | LPS-induced periodontitis in rats | IL-1β reduction | 50 mg/Kg | Significant decrease | |

| Anti-inflammatory | LPS-induced acute lung injury in mice | TNF-α reduction | 250 mg/kg | Significant decrease | |

| Anti-inflammatory | LPS-induced acute lung injury in mice | NO reduction | 250 mg/kg | Significant decrease | |

| Cytotoxicity | OVCAR-3 (Ovarian cancer) | Cell viability | IC50 ~ 12.08 μg/ml | Inhibition of cell survival | |

| Cytotoxicity | MCF-7 (Breast cancer) | Transcriptional activity of NF-κB | 1x10⁻³ M | Suppression | |

| Cytotoxicity | MDA-MB-231 (Breast cancer) | Transcriptional activity of NF-κB | 1x10⁻³ M | Suppression |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the biological activities of anethole and its derivatives.

Antimicrobial Activity: Agar Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Materials: Mueller-Hinton agar, sterile petri dishes, microbial cultures (e.g., E. coli, S. aureus), anethole, solvent (e.g., DMSO), incubator.

-

Procedure:

-

Prepare a stock solution of anethole in a suitable solvent.

-

Prepare a series of dilutions of anethole in molten Mueller-Hinton agar to achieve final desired concentrations.

-

Pour the agar-anethole mixture into sterile petri dishes and allow them to solidify.

-

Prepare standardized microbial inoculums (e.g., 0.5 McFarland standard).

-

Inoculate the surface of the agar plates with the microbial suspensions.

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of anethole that completely inhibits visible microbial growth.

-

Antioxidant Activity: DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Materials: DPPH solution in methanol, anethole, methanol, 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of anethole in methanol.

-

Create a series of dilutions of the anethole solution in methanol.

-

In a 96-well plate, add a specific volume of each anethole dilution to a fixed volume of the DPPH solution.

-

Include a control well with methanol and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory properties of a compound.

-

Materials: Wistar rats, 1% carrageenan solution in saline, anethole, vehicle (e.g., saline), plethysmometer.

-

Procedure:

-

Divide the rats into control and treatment groups.

-

Administer anethole (at various doses) or the vehicle to the respective groups, typically orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume of each rat using a plethysmometer at different time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for the anethole-treated groups compared to the control group.

-

Gastroprotective Activity: Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the protective effect of a compound against gastric mucosal injury induced by ethanol.

-

Materials: Wistar rats, absolute ethanol, anethole, vehicle (e.g., saline), dissecting tools, pH meter.

-

Procedure:

-

Fast the rats for 24 hours with free access to water.

-

Administer anethole or the vehicle orally to the respective groups.

-

After 1 hour, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.

-

After another hour, euthanize the rats and excise their stomachs.

-

Open the stomachs along the greater curvature and rinse with saline to visualize the gastric mucosa.

-

Score the ulcer index based on the number and severity of the lesions.

-

The gastroprotective effect is determined by the reduction in the ulcer index in the anethole-treated groups compared to the control group.

-

Signaling Pathways and Mechanisms of Action

Anethole exerts its biological effects by modulating several key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Anethole's anti-inflammatory properties are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Anethole inhibits the NF-κB pathway by preventing IKK activation.

Antioxidant Mechanism: Activation of the Nrf2/HO-1 Pathway

Anethole enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Caption: Anethole promotes Nrf2 translocation to the nucleus.

Experimental Workflow: Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory effects of anethole derivatives.

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

This compound (anethole) and its derivatives represent a promising class of natural compounds with a broad spectrum of biological activities. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations. The elucidation of its mechanisms of action, particularly the modulation of the NF-κB and Nrf2 signaling pathways, offers valuable insights for the development of novel therapeutics for inflammatory diseases, oxidative stress-related conditions, and cancer. Further research is warranted to explore the full therapeutic potential of this versatile molecule and its analogs.

Stability and Degradation of 1-Isopropenyl-4-methoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 1-Isopropenyl-4-methoxybenzene. Given the limited direct literature on this specific compound, this guide leverages data from its close structural isomer, anethole (trans-1-methoxy-4-(prop-1-enyl)benzene), to infer potential degradation pathways and stability-indicating methodologies. The principles and protocols outlined herein are grounded in established scientific literature and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties

A comparative summary of the physicochemical properties of this compound and its isomer, anethole, is presented in Table 1. Understanding these properties is crucial for designing appropriate stability studies and analytical methods.

| Property | This compound | Anethole (trans-isomer) |

| Synonyms | p-Isopropenylanisole, 2-(p-Methoxyphenyl)propene | trans-p-Propenylanisole, 1-Methoxy-4-(1-propenyl)benzene |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol [1] | 148.20 g/mol [2][3] |

| CAS Number | 1712-69-2[1] | 104-46-1 (trans-isomer: 4180-23-8)[4] |

| Appearance | Not specified in retrieved results | White crystals or a liquid with an anise oil odor and sweet taste[2] |

| Boiling Point | Not specified in retrieved results | 234-237 °C[3] |

| Melting Point | Not specified in retrieved results | 21-22 °C[3] |

Factors Influencing Stability and Potential Degradation Pathways

The stability of this compound is susceptible to several environmental factors, leading to various degradation reactions. The primary degradation pathways are predicted to be oxidation, polymerization, and photodegradation, similar to its isomer, anethole.

2.1. Oxidation:

The presence of the isopropenyl group and the electron-donating methoxy group on the aromatic ring makes the molecule susceptible to oxidation. The primary oxidation products are likely to be:

-

p-Anisaldehyde and p-Anisic Acid: Oxidation of the double bond can lead to the formation of an aldehyde (p-anisaldehyde), which can be further oxidized to a carboxylic acid (p-anisic acid).

-

Epoxides and Diols: The double bond can be epoxidized, followed by hydrolysis to form the corresponding diol.

2.2. Polymerization and Dimerization:

Under conditions of heat, light, or in the presence of acidic catalysts, the isopropenyl group can undergo polymerization or dimerization. This can lead to a loss of the active compound and the formation of higher molecular weight impurities.

2.3. Photodegradation:

Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. This can include isomerization of the double bond (though less relevant for the isopropenyl group compared to the propenyl group in anethole) and photo-oxidation.

2.4. Hydrolysis:

While the ether linkage is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to hydrolysis, although this is generally considered a less significant degradation pathway compared to oxidation and polymerization under normal storage conditions.

A predicted degradation pathway for this compound, based on the known degradation of anethole, is illustrated in the diagram below.

Quantitative Data on Stability

| Compound | Matrix | Stress Condition | Observation |

| trans-Anethole | Aniseed Spirits (Sambuca and Mistrà) | UV Light (254 nm and 312 nm) for 20 min | Significant degradation observed. |

| trans-Anethole | Aniseed Spirits (Sambuca and Mistrà) | High Temperature (40, 50, 60 °C) for 5 h | Temperature-dependent degradation observed. |

| trans-Anethole | Aniseed Spirits (Sambuca) | Visible Light | Degradation observed. |

Data adapted from a study on anethole stability in aniseed spirits.[5]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound and identify its degradation products, a forced degradation study should be conducted according to ICH guidelines.[6][7][8][9] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

4.1. Forced Degradation Study Protocol

The goal of this study is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated at a sufficient level for detection and characterization without being secondary degradation products from over-stressing.[6][9]

-

Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 N HCl.

-

Reflux the solution for a specified period (e.g., 8 hours), or until the target degradation is achieved.[6]

-

Neutralize the solution with 0.1 N NaOH.

-

Analyze the sample using a stability-indicating analytical method.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound as in the acid hydrolysis protocol.

-

Add an equal volume of 0.1 N NaOH.

-

Reflux the solution or keep at room temperature, monitoring for degradation. Given the potential lability of similar structures to base, milder conditions may be required.[6]

-

Neutralize the solution with 0.1 N HCl.

-

Analyze the sample.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a specified period (e.g., 7 days), protected from light.[9]

-

Analyze the sample.

-

-

Thermal Degradation:

-

Place the solid compound or a solution in a temperature-controlled oven at a temperature higher than that used for accelerated stability studies (e.g., 70-80 °C).[7]

-

Expose the sample for a defined period, taking samples at various time points.

-

Analyze the samples.

-

-

Photodegradation:

-

Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an integrated exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[8][9]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples.

-

The workflow for a typical forced degradation study is depicted below.

References

- 1. 1-Methoxy-4-(1-methylethenyl)benzene | C10H12O | CID 259414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anethole (CAS 104-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. trans-アネトール - 4-プロペニルアニソール, trans-1-メトキシ-4-(1-プロぺニル)ベンゼン [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

1-Isopropenyl-4-methoxybenzene: A Comprehensive Technical Guide for Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropenyl-4-methoxybenzene, also known as p-methoxy-α-methylstyrene, is an aromatic monomer with significant potential in polymer chemistry. Its unique structure, featuring a reactive isopropenyl group and a methoxy-substituted phenyl ring, allows for the synthesis of polymers with tailored properties suitable for a range of applications, including advanced materials and drug delivery systems. This technical guide provides an in-depth overview of the polymerization of this compound, focusing on key polymerization methods, experimental considerations, and the properties of the resulting polymer, poly(this compound).

Monomer Properties

A clear understanding of the monomer's physical and chemical properties is fundamental to its successful polymerization.

| Property | Value |

| Synonyms | p-Methoxy-α-methylstyrene, 2-(p-Methoxyphenyl)propene, p-Isopropenylanisole |

| CAS Number | 1712-69-2 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless liquid |

Polymerization of this compound

This compound can be polymerized through various mechanisms, including cationic, anionic, and potentially radical polymerization. The choice of method significantly influences the resulting polymer's properties, such as molecular weight, molecular weight distribution (polydispersity index, PDI), and stereochemistry.

Cationic Polymerization

Cationic polymerization is a prominent method for the polymerization of this compound due to the electron-donating nature of the methoxy group, which stabilizes the carbocationic propagating species.

Mechanism: The polymerization is initiated by a cationic species, typically a Lewis acid or a protic acid, which adds to the double bond of the monomer to form a carbocation. This carbocation then propagates by adding to subsequent monomer units.

Initiators and Catalysts:

-

Lewis Acids: Boron trifluoride etherate (BF₃OEt₂), titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and ethylaluminum dichloride (EtAlCl₂) are effective catalysts for the cationic polymerization of α-methylstyrene derivatives.

-

Protic Acids: Strong protic acids can also initiate polymerization, although they may lead to less control over the polymer's molecular weight.

Solvents: The choice of solvent is crucial in cationic polymerization. Non-polar or moderately polar solvents such as methylene chloride, n-heptane, and toluene are commonly used.

Experimental Considerations: Cationic polymerization of α-methylstyrene derivatives is often carried out at low temperatures (e.g., below -30°C) to suppress chain transfer and termination reactions, leading to polymers with higher molecular weights and narrower molecular weight distributions.

Anionic Polymerization

Anionic polymerization of this compound is also feasible, particularly in polar solvents. This method is known for its ability to produce polymers with well-defined structures and low polydispersity.

Mechanism: The polymerization is initiated by a nucleophile, typically an organometallic compound, which adds to the monomer's double bond to form a carbanion. This carbanion then propagates by attacking other monomer molecules.

Initiators:

-

Organolithium Compounds: n-Butyllithium (n-BuLi) is a common initiator for the anionic polymerization of styrene derivatives.

-

Sodium Naphthalene: This radical anion can also initiate polymerization.

Solvents: Polar aprotic solvents like tetrahydrofuran (THF) are generally required to facilitate the anionic polymerization of α-methylstyrene derivatives.